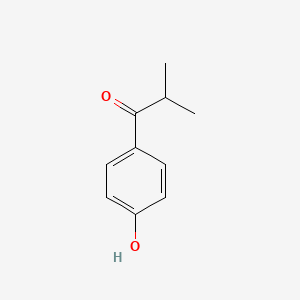

1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXBPJVVEDIIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188473 | |

| Record name | 4'-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34917-91-4 | |

| Record name | 1-(4-Hydroxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34917-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-2-methylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034917914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(4-hydroxyphenyl)-2-methylpropan-1-one, a key intermediate in the pharmaceutical industry, notably in the synthesis of fexofenadine. The document delves into the primary synthetic routes, including the Fries rearrangement and direct Friedel-Crafts acylation, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, it covers aspects of purification, spectroscopic characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable methodologies for the synthesis of this important compound.

Introduction

Chemical Identity and Properties

This compound, also known as 4-hydroxy-isobutyrophenone, is an organic compound with the chemical formula C₁₀H₁₂O₂. It presents as a hydroxyaryl ketone, a class of compounds that are significant building blocks in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 34917-91-4[1] |

| Appearance | Solid |

| Melting Point | 88 - 90 °C |

Significance and Applications

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals.[2] Most notably, it is a precursor to fexofenadine, a widely used third-generation antihistamine.[3][4][5][6][7] The isobutyrophenone moiety is a key structural feature that is elaborated upon in subsequent synthetic steps to build the final drug molecule.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

-

The Fries Rearrangement: This classic reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[2][8]

-

Direct Friedel-Crafts Acylation: This method involves the direct acylation of phenol with an appropriate acylating agent.[9]

This guide will explore both pathways in detail, providing a comparative analysis to inform the selection of the most suitable method based on factors such as yield, regioselectivity, and process safety.

Primary Synthesis Pathway: The Fries Rearrangement

The Fries rearrangement is a robust and widely employed method for the synthesis of hydroxyaryl ketones.[10][11] The reaction transforms a phenolic ester into its corresponding ortho- and para-hydroxyaryl ketone isomers.[2]

Mechanistic Principles of the Fries Rearrangement

The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids.[10][12] The mechanism is generally believed to proceed through the formation of an acylium ion intermediate.

The key steps are:

-

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester.

-

Acylium Ion Formation: This coordination facilitates the cleavage of the ester C-O bond, generating an acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide-Lewis acid complex.

-

Hydrolysis: Subsequent hydrolysis liberates the final hydroxyaryl ketone product.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions. Lower temperatures tend to favor the formation of the para-isomer, which is often the desired product, while higher temperatures can lead to an increased proportion of the ortho-isomer.[2] This is a classic example of thermodynamic versus kinetic control, where the ortho-product can form a more stable bidentate complex with the aluminum catalyst.[2]

Detailed Experimental Protocol

The synthesis via Fries rearrangement is a two-step process, starting with the formation of the phenyl isobutyrate precursor.

Step 1: Synthesis of Phenyl Isobutyrate

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with phenol and a suitable base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM).

-

Acylation: The flask is cooled in an ice bath, and isobutyryl chloride is added dropwise with stirring.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phenyl isobutyrate.

Step 2: Fries Rearrangement to this compound

-

Catalyst Preparation: Anhydrous aluminum chloride (AlCl₃) is carefully added to a flask containing a suitable solvent (e.g., nitrobenzene or without solvent at elevated temperatures).[13] It is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) as AlCl₃ is highly moisture-sensitive.

-

Reactant Addition: Phenyl isobutyrate is added to the AlCl₃ suspension.

-

Heating: The reaction mixture is heated. For preferential para-substitution, a lower temperature is maintained. A study on the Fries rearrangement of phenyl isobutyrate found that conducting the reaction in nitrobenzene at room temperature resulted in an 86% yield of the 4-hydroxy isomer.[13] In contrast, performing the reaction without a solvent at 140°C yielded a mixture of the 2-hydroxy (40%) and 4-hydroxy (11%) isomers.[13]

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization, to afford pure this compound.

Table 2: Typical Reaction Parameters for Fries Rearrangement

| Parameter | Condition | Rationale |

| Catalyst | Anhydrous AlCl₃ (stoichiometric excess) | Forms complexes with both reactant and product, driving the reaction.[10] |

| Solvent | Nitrobenzene or solvent-free | Solvent polarity can influence the ortho/para product ratio.[2] |

| Temperature | Room temperature to 140°C | Lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.[2][13] |

| Reaction Time | Several hours | Dependent on temperature and substrate. |

Alternative Synthesis Pathway: Direct Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of phenols offers a more direct route to hydroxyaryl ketones, though it presents its own set of challenges.

Mechanistic Considerations

In this approach, phenol is directly reacted with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.[9][14] The mechanism follows the general pathway of electrophilic aromatic substitution.

However, phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring or O-acylation on the phenolic oxygen.[15] O-acylation leads to the formation of a phenyl ester, the starting material for the Fries rearrangement.[15]

Challenges and Solutions

The primary challenge in the direct Friedel-Crafts acylation of phenol is controlling the regioselectivity and preventing O-acylation. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[15]

To favor C-acylation, an excess of the Lewis acid catalyst is often used.[10] This ensures that there is enough catalyst to coordinate with both the phenolic oxygen and the acylating agent, promoting the formation of the acylium ion and subsequent attack on the aromatic ring. The C-acylated product is thermodynamically more stable.

Detailed Experimental Protocol

-

Reaction Setup: In a fume hood, a flask is charged with phenol and an excess of anhydrous AlCl₃ in a suitable solvent (e.g., carbon disulfide or a halogenated hydrocarbon).[14]

-

Acylating Agent Addition: Isobutyryl chloride is added dropwise to the cooled and stirred mixture.

-

Reaction Conditions: The reaction is typically run at a controlled temperature to manage the exothermic reaction and influence regioselectivity.

-

Work-up and Purification: The work-up procedure is similar to that of the Fries rearrangement, involving quenching with an acidic aqueous solution, extraction, and purification by recrystallization or chromatography.

Purification and Characterization

Post-Reaction Work-up and Isolation

Regardless of the synthetic route, the initial product is typically isolated by extraction. The organic layer is washed to remove any remaining acid and other water-soluble impurities. Drying the organic phase and removing the solvent yields the crude product.

Recrystallization for High Purity

Recrystallization is a common and effective method for purifying the solid this compound. A suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Spectroscopic Analysis

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.[16][17][18][19] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) group.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[20]

Safety and Handling

5.1 Hazard Analysis of Reagents

-

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a highly corrosive and water-reactive substance.[21] It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[21][22] Inhalation can cause severe irritation to the respiratory tract, and skin or eye contact can result in severe burns.[21]

-

Isobutyryl Chloride: This is a corrosive and flammable liquid. It reacts with water and moisture to produce hydrochloric acid.

-

Phenol: Phenol is toxic and corrosive. It can be absorbed through the skin and can cause severe chemical burns.

-

Solvents: Many of the solvents used, such as dichloromethane and nitrobenzene, are hazardous and should be handled with appropriate care.

5.2 Recommended Personal Protective Equipment (PPE)

When carrying out these syntheses, it is imperative to use appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles or a face shield.

-

A lab coat or chemical-resistant apron.

-

Respiratory protection may be necessary, especially when handling anhydrous aluminum chloride.[23]

All manipulations should be performed in a well-ventilated chemical fume hood.[24]

5.3 Waste Disposal

Chemical waste must be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated solvent waste should be segregated. Quenched aluminum salts should be neutralized before disposal.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry with significant industrial relevance. The Fries rearrangement offers a reliable, albeit two-step, method with tunable regioselectivity. Direct Friedel-Crafts acylation provides a more direct route but requires careful control to achieve the desired C-acylation product. The choice of synthetic pathway will depend on the specific requirements of the process, including desired purity, yield, and scale. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important pharmaceutical intermediate.

Visualizations

Synthesis Workflow Overview

Caption: Overall workflow for the synthesis of this compound.

Fries Rearrangement Mechanism

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.

Safety Decision Matrix

Caption: Key reagent hazards and corresponding control measures.

References

- Vertex AI Search, SDS-1-(4-Hydroxy-2-methylphenyl)

- Vertex AI Search, Aluminum Chloride | Aluminum Sulfate, Retrieved January 2, 2026,

- Organic Chemistry Portal, Fries Rearrangement, Retrieved January 2, 2026,

- Study.

- ChemicalBook, Aluminium chloride-Health Hazard and Toxicity, Retrieved January 2, 2026,

- Study.

- JOCPR, Solvent free synthesis of p-hydroxyacet, Retrieved January 2, 2026,

- Chemistry Stack Exchange, Friedel–Crafts reaction of phenol, Retrieved January 2, 2026,

- Sigma-Aldrich, SAFETY DATA SHEET - Aluminum chloride, Retrieved January 2, 2026,

- Sigma-Aldrich, SAFETY DATA SHEET - 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)

- chemeurope.

- ResearchGate, Preparation of hydroxyacetophenones via the Fries rearrangement, Retrieved January 2, 2026,

- PubChem, 1-(4-Hydroxy-2-methylphenyl)

- ChemicalBook, 4'-Hydroxyacetophenone synthesis, Retrieved January 2, 2026,

- Wikipedia, Fries rearrangement, Retrieved January 2, 2026,

- University of Calgary, Acylation of phenols, Retrieved January 2, 2026,

- Google Patents, CN106380441B - Synthetic method of fexofenadine intermediate, Retrieved January 2, 2026,

- ResearchGate, THE FRIES REARRANGEMENT OF PHENYL ISOBUTYRATE, Retrieved January 2, 2026,

- Patsnap, Synthetic method of fexofenadine intermediate, Retrieved January 2, 2026,

- Patsnap, Process of synthesizing fexofenadine intermediate, Retrieved January 2, 2026,

- Sigma-Aldrich, Fries Rearrangement, Retrieved January 2, 2026,

- Google Patents, CN101182306B - The synthetic method of the intermediate of fexofenadine, Retrieved January 2, 2026,

- Benchchem, Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement, Retrieved January 2, 2026,

- Fisher Scientific, SAFETY DATA SHEET, Retrieved January 2, 2026,

- Common Organic Chemistry, Friedel-Crafts - Acylation, Retrieved January 2, 2026,

- PubChem, 2-Hydroxy-1-(4-hydroxyphenyl)

- Google Patents, CN102351779A - Preparation method of fexofenadine intermediate, Retrieved January 2, 2026,

- Organic Chemistry Portal, Friedel-Crafts Acylation, Retrieved January 2, 2026,

- Basic 1H- and 13C-NMR Spectroscopy, Retrieved January 2, 2026,

- Google Patents, US3985783A - Process for ring acylation of phenols, Retrieved January 2, 2026,

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools, Retrieved January 2, 2026,

- SciELO, The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene, Retrieved January 2, 2026,

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule, Retrieved January 2, 2026,

- BLDpharm, 761459-40-9|1-(4-Hydroxy-2-methylphenyl)

- Chemsrc, CAS#:132224-98-7 | 1-(4-hydroxy-phenyl)

- LookChem, 1-(4-Hydroxyphenyl)

- ResearchGate, (PDF)

- ChemFaces, 1-(4-Hydroxyphenyl)

- precisionFDA, 1-(4-HYDROXYPHENYL)

- PubChemLite, 1-(4-dodecylphenyl)

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]

- 4. Synthetic method of fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Process of synthesizing fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]

- 7. CN102351779A - Preparation method of fexofenadine intermediate - Google Patents [patents.google.com]

- 8. Fries_rearrangement [chemeurope.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. forskning.ruc.dk [forskning.ruc.dk]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 22. Aluminum Chloride | AlCl3 Uses & Hazards - Lesson | Study.com [study.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. zycz.cato-chem.com [zycz.cato-chem.com]

A Comprehensive Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

An Examination of Synthetic Strategies, Mechanistic Principles, and Practical Execution for Drug Development Professionals

Executive Summary

1-(4-Hydroxyphenyl)-2-methylpropan-1-one is a valuable hydroxyaryl ketone intermediate in the synthesis of various pharmaceutical compounds. Its preparation from common starting materials like p-hydroxyacetophenone or phenol presents distinct synthetic challenges, primarily centered around the competing reactivity of the phenolic hydroxyl group and other potential reaction sites. This guide provides an in-depth analysis of two primary, field-proven synthetic routes: the α-methylation of a protected p-hydroxyacetophenone derivative and the direct construction of the carbon skeleton via the Fries Rearrangement of a phenolic ester. By dissecting the causality behind experimental choices, providing detailed, self-validating protocols, and grounding all claims in authoritative literature, this document serves as a practical resource for researchers and process chemists in the pharmaceutical industry.

Introduction

Hydroxyaryl ketones are a class of organic compounds that feature prominently as precursors and key structural motifs in a multitude of pharmacologically active agents. The title compound, this compound, also known as p-isobutyrylphenol, exemplifies this importance. The strategic synthesis of such molecules requires careful management of functional group reactivity to achieve high yields and purity, minimizing costly and time-consuming purification steps.

This guide focuses on the synthesis of this target molecule, beginning with a critical evaluation of the challenges posed by the starting material, p-hydroxyacetophenone. The primary obstacle is the presence of two nucleophilic/acidic sites: the phenolic hydroxyl group and the α-carbon of the ketone. This inherent reactivity profile necessitates either a carefully orchestrated protection-deprotection strategy or an alternative synthetic design that circumvents this issue altogether. We will explore both, providing the technical and theoretical foundation for informed decision-making in a drug development context.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two logical pathways, each with distinct advantages and drawbacks.

Caption: Retrosynthetic analysis of the target molecule.

Strategy 1: The α-Methylation Pathway. This approach begins with the readily available p-hydroxyacetophenone. The core transformation is the formation of two new carbon-carbon bonds at the α-position to the carbonyl group. However, the phenolic proton is significantly more acidic (pKa ≈ 10) than the α-protons of the ketone (pKa ≈ 19). Consequently, any strong base used to generate the necessary enolate for alkylation will first deprotonate the phenol, forming a phenoxide.[1] This phenoxide is a potent nucleophile that can compete in the subsequent alkylation step, leading to O-methylation. Therefore, a protection strategy for the hydroxyl group is mandatory for a clean and high-yielding reaction.

Strategy 2: The Fries Rearrangement Pathway. This alternative strategy builds the desired carbon skeleton in a more convergent manner. It avoids the use of p-hydroxyacetophenone altogether, starting instead from phenol. Phenol is first O-acylated with an isobutyryl group to form a phenolic ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which transfers the acyl group from the oxygen to the aromatic ring, primarily at the ortho and para positions.[2] By carefully controlling reaction conditions, the desired para-isomer, our target molecule, can be favored.[3]

Chapter 2: Pathway 1 - α-Methylation via Phenolic Protection

This pathway is a classic example of using protecting groups to direct reactivity. Its success hinges on the judicious selection of a protecting group that is stable to the strong bases required for enolate formation yet can be removed under mild conditions without affecting the final product.

Rationale and Selection of Protecting Group

The ideal protecting group should be easy to install and remove in high yield and be inert to the planned reaction conditions. Ether-based protecting groups are generally resistant to bases and are suitable choices.[4]

| Protecting Group | Protection Method | Deprotection Conditions | Suitability for this Synthesis |

| Methyl Ether | Williamson Ether Synthesis (e.g., Me₂SO₄, base)[5] | Harsh Lewis acids (BBr₃) or strong protic acids (HBr)[5] | Poor. The harsh deprotection conditions are not ideal for complex molecules and may lead to side reactions. |

| Benzyl (Bn) Ether | Williamson Ether Synthesis (BnBr, base) | Mild catalytic hydrogenolysis (H₂, Pd/C) | Excellent. Stable to strong bases used for methylation. Deprotection is highly selective and occurs under mild, neutral conditions. |

| Silyl Ether (e.g., TBDMS) | Silylation (TBDMSCl, imidazole) | Fluoride ion source (e.g., TBAF) | Good. Stable to many non-protic basic conditions. However, enolates can sometimes be silylated, and fluoride ions can have basicity, potentially causing complications. |

Based on this analysis, the benzyl ether is the most suitable protecting group for this synthetic sequence due to its robust nature and the exceptionally mild conditions required for its removal.

Detailed Experimental Protocol

-

Rationale: This step masks the acidic phenolic hydroxyl group, preventing it from interfering with the subsequent base-mediated α-methylation. A standard Williamson ether synthesis is employed.

-

Protocol:

-

To a stirred solution of p-hydroxyacetophenone (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-(4-(benzyloxy)phenyl)ethanone can be purified by recrystallization or column chromatography.

-

-

Rationale: This is the key bond-forming step. A strong, non-nucleophilic base is required to quantitatively form the enolate of the ketone. Sodium hydride (NaH) or sodium amide (NaNH₂) are effective choices. Two equivalents of base and methylating agent are required for the double methylation.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(4-(benzyloxy)phenyl)ethanone (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation (hydrogen gas evolution will be observed).

-

Cool the resulting enolate solution back to 0 °C.

-

Add methyl iodide (CH₃I, 2.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 1-(4-(benzyloxy)phenyl)-2-methylpropan-1-one by column chromatography.

-

-

Rationale: The benzyl protecting group is selectively cleaved by catalytic hydrogenation, yielding the final product and toluene as a benign byproduct.

-

Protocol:

-

Dissolve the purified 1-(4-(benzyloxy)phenyl)-2-methylpropan-1-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%).

-

Fit the flask with a hydrogen balloon or place it in a hydrogenation apparatus. Purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization.

-

Mechanistic Workflow

Caption: Workflow for the α-methylation pathway.

Chapter 3: Pathway 2 - The Fries Rearrangement

This pathway is an elegant and often more atom-economical approach for synthesizing hydroxyaryl ketones. It involves the intramolecular rearrangement of a phenolic ester, catalyzed by a Lewis acid.[2]

Principles and Regioselectivity

The Fries Rearrangement converts a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones. The regioselectivity is highly dependent on reaction conditions.[2]

-

Low Temperatures (e.g., room temperature or below): Generally favor the formation of the para-isomer . This is considered the product of kinetic control.

-

High Temperatures (e.g., >100 °C): Tend to favor the formation of the ortho-isomer . The ortho-product can form a more stable bidentate chelate with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product.[2]

For the synthesis of our target molecule, which is the para-substituted product, milder reaction temperatures are required.

Detailed Experimental Protocol

-

Rationale: This step prepares the substrate for the rearrangement. It is a standard esterification of a phenol.

-

Protocol:

-

In a flask equipped with a stirrer, add phenol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) to a suitable solvent like dichloromethane (DCM) or diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Add isobutyryl chloride (1.1 eq) dropwise, ensuring the temperature remains low.

-

After addition, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Wash the reaction mixture with dilute HCl to remove the base, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield phenyl isobutyrate, which can be purified by vacuum distillation if necessary.

-

-

Rationale: This is the key rearrangement step. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst, though others can be used. Conducting the reaction in a solvent like nitrobenzene at room temperature has been shown to produce the para-isomer in high yield.[3][6]

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a solvent such as nitrobenzene.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of phenyl isobutyrate (1.0 eq) in nitrobenzene to the AlCl₃ suspension.

-

Stir the reaction mixture at room temperature for several hours (e.g., 4-6 hours), monitoring its progress by TLC or GC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer. The nitrobenzene can be removed by steam distillation.

-

Extract the remaining aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product mixture by column chromatography or recrystallization to isolate the desired this compound from the ortho-isomer.

-

Mechanistic Diagram

Caption: Simplified mechanism of the Fries Rearrangement.

Chapter 4: Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1: α-Methylation | Pathway 2: Fries Rearrangement |

| Starting Material | p-Hydroxyacetophenone | Phenol, Isobutyryl Chloride |

| Number of Steps | 3 (Protection, Methylation, Deprotection) | 2 (Esterification, Rearrangement) |

| Key Challenge | Handling of strong bases (NaH); ensuring complete di-methylation. | Controlling regioselectivity (ortho vs. para); removal of solvent (nitrobenzene). |

| Atom Economy | Lower, due to the addition and removal of a large protecting group. | Higher, as it is a rearrangement reaction. |

| Potential Yield | Can be high if each step is optimized. | Can be very high for the para-isomer under optimized conditions.[3] |

| Scalability | Hydrogenation can be challenging on a very large scale; NaH requires careful handling. | The use of stoichiometric AlCl₃ and solvents like nitrobenzene can pose waste and safety challenges on an industrial scale. |

Conclusion

Both the α-methylation of a protected p-hydroxyacetophenone and the Fries rearrangement of phenyl isobutyrate represent viable and robust strategies for the synthesis of this compound.

-

The α-methylation pathway offers a highly predictable, albeit longer, route. It is an excellent choice for laboratory-scale synthesis where control over each transformation is paramount and the starting material, p-hydroxyacetophenone, is readily available. The use of a benzyl protecting group ensures the final deprotection step is clean and high-yielding.

-

The Fries Rearrangement pathway is more elegant and atom-economical. For larger-scale preparations where step-count is a critical cost driver, this route is often preferred. The primary challenge lies in optimizing the reaction conditions to maximize the yield of the desired para-isomer and in managing the workup and purification from the ortho-isomer and reaction medium.

The selection of the optimal route will ultimately depend on project-specific factors, including the scale of the synthesis, cost of raw materials, available equipment, and environmental and safety considerations. Both pathways, when executed with the technical considerations outlined in this guide, provide reliable access to this important pharmaceutical intermediate.

References

Sources

- 1. The reaction of 1 mole each of phydroxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. THE FRIES REARRANGEMENT OF PHENYL ISOBUTYRATE [periodicos.capes.gov.br]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. researchgate.net [researchgate.net]

- 11. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. This compound|lookchem [lookchem.com]

1-(4-Hydroxyphenyl)-2-methylpropan-1-one chemical properties and structure

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a hydroxyaryl ketone of significant interest in synthetic chemistry. The document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. A primary focus is placed on its synthesis, with a detailed exploration of the Fries rearrangement as a strategic and efficient method for its preparation. This guide includes a step-by-step experimental protocol, mechanistic insights, and safety considerations. Finally, the role of this molecule as a valuable intermediate in the development of pharmaceuticals and other high-value chemical entities is discussed, making this a vital resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known by synonyms such as 4'-Hydroxy-2-methylpropiophenone and p-isobutyrylphenol, is an aromatic ketone characterized by a hydroxyl group positioned para to an isobutyryl substituent on a benzene ring.[1][2]

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Molecular Weight: 164.20 g/mol [2]

-

Canonical SMILES: CC(C)C(=O)C1=CC=C(C=C1)O[2]

-

InChIKey: HUXBPJVVEDIIEO-UHFFFAOYSA-N[2]

Molecular Structure

The structure consists of a central phenyl ring, functionalized with a hydroxyl (-OH) group and a ketone. The ketone's carbonyl group is attached to an isopropyl group, contributing to the molecule's specific steric and electronic properties.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Solid | Assumed from melting point |

| Melting Point | 56 °C | [1] |

| Boiling Point | 303.4 °C at 760 mmHg | [1] |

| Density | 1.074 g/cm³ | [1] |

| Flash Point | 128.1 °C | [1] |

| pKa (Predicted) | 8.89 ± 0.26 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.23 - 2.4 | [1][2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Mechanistic Insights

The synthesis of hydroxyaryl ketones such as this compound presents a unique challenge. Direct Friedel-Crafts acylation of phenol is often problematic as it can lead to the formation of phenyl esters as the major product rather than the desired C-acylated ketone.[3]

The Fries Rearrangement: A Strategic Approach

The Fries rearrangement provides an elegant and effective solution. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4] The reaction proceeds by first forming the phenolic ester, which is then rearranged. This two-stage process offers superior control and yields for the desired ketone.[5]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is highly dependent on reaction conditions. Low reaction temperatures (<60°C) favor the formation of the para-substituted product, which is thermodynamically more stable.[4] Conversely, higher temperatures tend to yield the ortho-product, which benefits from kinetic control and the formation of a stable bidentate complex with the Lewis acid catalyst.[3] For the synthesis of this compound, low-temperature conditions are therefore essential.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: the esterification of phenol to produce phenyl isobutyrate, followed by the Lewis acid-catalyzed Fries rearrangement to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes a representative procedure. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Synthesis of Phenyl Isobutyrate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Add a base, such as pyridine (1.2 eq), to act as an acid scavenger.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove pyridine, then with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl isobutyrate, which can be used in the next step without further purification if sufficiently pure.

Part B: Fries Rearrangement to this compound

-

Catalyst Setup: In a separate flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.0 eq). The use of excess Lewis acid is crucial as it complexes with both the reactant ester and the product phenol.[6]

-

Reaction Initiation: Cool the AlCl₃ to 0 °C and slowly add the phenyl isobutyrate (1.0 eq) from Part A. A non-polar solvent like nitrobenzene or carbon disulfide can be used, or the reaction can be run neat.

-

Controlled Rearrangement: Maintain the reaction temperature between 0-25 °C for several hours. This low temperature is the critical parameter for maximizing the yield of the desired para-isomer.[4] Monitor the reaction progress by TLC.

-

Hydrolysis: Once the reaction is complete, cautiously quench the mixture by pouring it onto crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes, liberating the phenolic product and converting aluminum salts into a water-soluble form.

-

Product Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with water and brine.

-

Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methine proton of the isopropyl group (a septet), and the methyl protons (a doublet). The phenolic proton will appear as a broad singlet.

-

¹³C NMR: Will display distinct peaks for the carbonyl carbon, the aromatic carbons (including the carbon bearing the hydroxyl group), and the carbons of the isopropyl group.[7]

-

FTIR Spectroscopy: Will show a strong absorption band for the carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and a broad band for the hydroxyl (O-H) stretch (~3200-3600 cm⁻¹).[2]

-

Mass Spectrometry: Will confirm the molecular weight with the molecular ion peak (M⁺) at m/z 164.20.[2]

Safety and Handling

This compound requires careful handling due to its potential hazards.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Relevance in Research and Drug Development

Hydroxyaryl ketones are a class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[3][4] The specific structure of this compound, with its reactive hydroxyl and ketone functionalities, makes it a versatile building block.

-

Pharmaceutical Intermediates: The phenolic hydroxyl group can be readily alkylated or arylated to build larger molecular scaffolds. The ketone functionality can be reduced to an alcohol or serve as a handle for further C-C bond-forming reactions. These transformations are fundamental in the synthesis of complex drug candidates.

-

Agrochemicals and Materials Science: Its structural motifs are also found in compounds developed for agrochemical applications and as precursors for specialty polymers and other advanced materials.[4]

-

Scaffold for Bioactive Compounds: The core phenyl-ketone structure is a common feature in molecules designed to interact with biological targets. This compound serves as a starting point for creating libraries of derivatives for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined chemical properties and the strategic accessibility via the Fries rearrangement make it a valuable resource for chemists. Understanding its synthesis, handling requirements, and potential applications is essential for professionals engaged in pharmaceutical research, drug development, and advanced materials science, where it serves as a key molecular building block.

References

-

PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

CATO Research Chemical Inc. (2025). Safety Data Sheet: 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxy-2-methylpropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxy-4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

PharmD Guru. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(4-hydroxy-phenyl)-2-methylamino-propan-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)-2-methyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, characterization, and DFT studies of novel metal-free and metallophthalocyanines. Retrieved from [Link]

-

CSCanada. (n.d.). Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 4'-Hydroxy-2-methylpropiophenone | C10H12O2 | CID 578048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. spectrabase.com [spectrabase.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. fishersci.com [fishersci.com]

A Spectroscopic Guide to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Structure Elucidation for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a compound of interest in medicinal chemistry. Through a detailed examination of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, we will illustrate the core principles of spectroscopic analysis and its application in unambiguous structure elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of these critical analytical techniques.

The causality behind employing a multi-technique approach lies in the complementary nature of the information each method provides. While IR spectroscopy reveals the functional groups present, NMR spectroscopy maps the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns, collectively providing a comprehensive structural picture.

I. Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure features a p-substituted benzene ring, a ketone carbonyl group, and an isopropyl group.

Caption: Molecular structure of this compound.

II. Infrared (IR) Spectroscopy

A. Theoretical Framework

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a common method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

Caption: Workflow for ATR-FTIR Spectroscopy.

C. Predicted IR Spectral Data

The following table summarizes the predicted key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Strong, Broad | O-H stretch | Phenol |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2970 | Medium | C-H stretch | Aliphatic (isopropyl) |

| ~1670 | Strong, Sharp | C=O stretch | Ketone |

| ~1600, ~1510 | Medium | C=C stretch | Aromatic Ring |

| ~1260 | Strong | C-O stretch | Phenol |

| ~830 | Strong | C-H bend | p-disubstituted benzene |

D. Spectral Interpretation

The predicted IR spectrum provides clear evidence for the key functional groups in this compound.

-

Phenolic O-H Stretch: A strong, broad absorption band centered around 3350 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of a phenol. The broadness is due to the varying degrees of hydrogen bonding in the solid state.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are typical for C-H stretching vibrations of the aromatic ring. The peaks just below 3000 cm⁻¹ (~2970 cm⁻¹) are assigned to the C-H stretches of the isopropyl group.

-

Carbonyl C=O Stretch: A very strong and sharp absorption at approximately 1670 cm⁻¹ is indicative of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).

-

Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

Phenolic C-O Stretch: The strong band at approximately 1260 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenol.

-

Aromatic C-H Bending: The strong out-of-plane C-H bending vibration around 830 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.

III. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Theoretical Framework

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. Protons in different electronic environments resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency waves. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

B. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "shimmed" to achieve maximum homogeneity.

-

Data Acquisition: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is Fourier transformed to produce the ¹H NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

C. Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~6.90 | Doublet | 2H | Aromatic H (ortho to OH) |

| ~5.50 | Broad Singlet | 1H | Phenolic OH |

| ~3.50 | Septet | 1H | Methine H (isopropyl) |

| ~1.20 | Doublet | 6H | Methyl H (isopropyl) |

D. Spectral Interpretation

-

Aromatic Protons: The aromatic region of the spectrum shows two distinct doublets, characteristic of a 1,4-disubstituted benzene ring with different substituents. The downfield doublet at ~7.85 ppm is assigned to the two protons ortho to the electron-withdrawing carbonyl group. The upfield doublet at ~6.90 ppm corresponds to the two protons ortho to the electron-donating hydroxyl group. The coupling between these ortho protons would result in a typical doublet splitting pattern.

-

Phenolic Proton: A broad singlet at ~5.50 ppm is characteristic of the phenolic hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent-dependent. The broadness is due to chemical exchange.

-

Isopropyl Group Protons: The isopropyl group gives rise to a classic septet and doublet pattern. The septet at ~3.50 ppm, integrating to one proton, is due to the methine proton, which is split by the six equivalent protons of the two methyl groups. The doublet at ~1.20 ppm, integrating to six protons, arises from the two equivalent methyl groups, which are split by the single methine proton.

IV. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Theoretical Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, different carbon atoms resonate at different chemical shifts depending on their electronic environment. Standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.

B. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters: A longer acquisition time and/or a greater number of scans are typically necessary to obtain a good signal-to-noise ratio. A proton-decoupled pulse sequence is used to simplify the spectrum.

C. Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | Carbonyl C=O |

| ~161 | Aromatic C (attached to OH) |

| ~132 | Aromatic CH (ortho to C=O) |

| ~128 | Aromatic C (ipso, attached to C=O) |

| ~116 | Aromatic CH (ortho to OH) |

| ~38 | Methine CH (isopropyl) |

| ~19 | Methyl CH₃ (isopropyl) |

D. Spectral Interpretation

-

Carbonyl Carbon: The signal at the far downfield region, ~204 ppm, is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the electron-donating hydroxyl group is deshielded and appears at ~161 ppm. The carbon ipso to the carbonyl group is found around ~128 ppm. The two types of protonated aromatic carbons appear at ~132 ppm (ortho to C=O) and ~116 ppm (ortho to OH).

-

Aliphatic Carbons: The methine carbon of the isopropyl group is predicted to resonate at ~38 ppm, and the two equivalent methyl carbons are expected at ~19 ppm in the upfield region of the spectrum.

V. Mass Spectrometry (MS)

A. Theoretical Framework

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The compound is vaporized and travels through a capillary column, where it is separated from any impurities.

-

Ionization and Fragmentation: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

C. Predicted Mass Spectral Data

| m/z | Relative Abundance | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - C₃H₇]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

D. Spectral Interpretation and Fragmentation Pathway

The mass spectrum provides the molecular weight and key structural fragments.

-

Molecular Ion: The peak at m/z 164 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most significant fragmentation is the cleavage of the bond between the carbonyl group and the isopropyl group. This results in the formation of a stable acylium ion at m/z 121 ([M - C₃H₇]⁺) and an isopropyl radical. This is often the base peak.

-

Formation of the Isopropyl Cation: The other product of the alpha-cleavage, the isopropyl cation ([C₃H₇]⁺), would appear at m/z 43.

-

Cleavage leading to Phenoxy Radical: Fragmentation can also occur on the other side of the carbonyl group, leading to the formation of a phenoxy radical and a charged fragment. However, the formation of the acylium ion is generally more favorable.

-

Rearrangement and further fragmentation of the acylium ion can lead to other smaller fragments, such as the peak at m/z 93, which could correspond to a [C₆H₅O]⁺ fragment after loss of CO.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

VI. Conclusion

The comprehensive analysis of the predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data provides a self-validating and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. This guide serves as a practical illustration of the power of modern spectroscopic methods in the rigorous characterization of molecules, a critical step in the drug development pipeline.

VII. References

-

NMRDB . (n.d.). Predict 1H proton NMR spectra. Retrieved January 2, 2026, from [Link]

-

ACD/Labs . (n.d.). NMR Prediction. Retrieved January 2, 2026, from [Link]

-

Cheminfo . (n.d.). IR spectra prediction. Retrieved January 2, 2026, from [Link]

-

NIST Chemistry WebBook . (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS) . (n.d.). SDBS Home. Retrieved January 2, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] It allows for the determination of a molecule's carbon-hydrogen framework, making it a cornerstone of organic chemistry and drug development.[1] The two most common types of NMR spectroscopy for organic compounds are ¹H NMR, which provides information about the proton environments, and ¹³C NMR, which reveals the types of carbon atoms present.[1]

The key parameters derived from an NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. The position of a signal on the spectrum (measured in parts per million, ppm) is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The splitting pattern provides information about the number of adjacent protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further detail on the connectivity and stereochemistry of the molecule.

This guide will apply these principles to predict and interpret the ¹H and ¹³C NMR spectra of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Based on this structure, we can predict the number of unique signals in both the ¹H and ¹³C NMR spectra by identifying the chemically non-equivalent protons and carbons.

-

¹H NMR: We anticipate signals for the phenolic hydroxyl proton, the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. Due to symmetry in the para-substituted benzene ring, the aromatic protons will appear as two distinct signals.

-

¹³C NMR: We expect signals for the carbonyl carbon, the aromatic carbons (four signals due to symmetry), the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is detailed below. The chemical shifts are estimated based on the analysis of similar structures, such as isobutyrophenone and other para-substituted phenols.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | 9.0 - 10.0 | Singlet (broad) | 1H | N/A |

| Ar-H (ortho to C=O) | 7.8 - 8.0 | Doublet | 2H | ~8.5 |

| Ar-H (meta to C=O) | 6.8 - 7.0 | Doublet | 2H | ~8.5 |

| -CH(CH₃)₂ | 3.5 - 3.8 | Septet | 1H | ~7.0 |

| -CH(CH ₃)₂ | 1.1 - 1.3 | Doublet | 6H | ~7.0 |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

Aromatic Protons (7.8 - 8.0 ppm and 6.8 - 7.0 ppm): The protons on the aromatic ring are split into two distinct signals due to their proximity to different functional groups. The protons ortho to the electron-withdrawing carbonyl group are deshielded and thus appear at a lower field (higher ppm value).[2] Conversely, the protons meta to the carbonyl group (and ortho to the electron-donating hydroxyl group) are more shielded and appear at a higher field (lower ppm value). Both signals are expected to be doublets due to coupling with their respective neighboring aromatic protons.

-

Isopropyl Group Methine Proton (-CH(CH₃)₂, 3.5 - 3.8 ppm): This proton is adjacent to the carbonyl group, which causes a significant downfield shift. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet multiplicity (n+1 rule, where n=6).

-

Isopropyl Group Methyl Protons (-CH(C H₃)₂, 1.1 - 1.3 ppm): These six protons are equivalent and are coupled to the single methine proton, resulting in a doublet.

-

Phenolic Hydroxyl Proton (-OH, 9.0 - 10.0 ppm): The chemical shift of hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet at a relatively high ppm value, which is characteristic for phenolic hydroxyl groups.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is summarized in the table below. Chemical shifts are estimated based on standard values for substituted benzenes and ketones.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 - 210 |

| Ar-C (ipso, attached to C=O) | 128 - 132 |

| Ar-C (ortho to C=O) | 130 - 134 |

| Ar-C (meta to C=O) | 114 - 118 |

| Ar-C (para to C=O, attached to OH) | 160 - 165 |

| -C H(CH₃)₂ | 35 - 40 |

| -CH(C H₃)₂ | 18 - 22 |

Rationale for Predicted ¹³C Chemical Shifts

-

Carbonyl Carbon (C=O, 200 - 210 ppm): The carbonyl carbon of a ketone is highly deshielded and typically appears in this downfield region of the ¹³C NMR spectrum.

-

Aromatic Carbons:

-

The carbon bearing the hydroxyl group (para to the carbonyl) is significantly deshielded by the oxygen atom and is expected to have the highest chemical shift among the aromatic carbons.

-

The ipso-carbon (attached to the carbonyl group) and the ortho-carbons will have distinct chemical shifts due to the electronic effects of the substituents.

-

The meta-carbons (ortho to the hydroxyl group) are shielded by the electron-donating hydroxyl group and will appear at the highest field (lowest ppm) among the aromatic carbons.

-

-

Isopropyl Group Carbons:

-

The methine carbon (-C H(CH₃)₂) is expected in the 35-40 ppm range.

-

The two equivalent methyl carbons (-CH(C H₃)₂) will appear at a higher field, typically between 18 and 22 ppm.

-

Experimental Protocols

While specific experimental data is not provided, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with prominent hydroxyl groups that may undergo exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the -OH proton signal more clearly.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Figure 2: Workflow for NMR Sample Preparation.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

Data Processing

-

Fourier Transformation: Apply an appropriate window function and perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have established a detailed set of expected spectral parameters. The provided protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality experimental data. For researchers in synthetic chemistry, drug discovery, and quality control, this guide serves as a practical tool for understanding and predicting the NMR characteristics of this and similar phenolic ketone compounds, thereby aiding in their synthesis, identification, and characterization.

References

- Hepokur, C., et al. (2017). Novel type ketone-substituted metallophthalocyanines: Synthesis, spectral, structural, computational and anticancer studies. Journal of Photochemistry and Photobiology A: Chemistry, 349, 134-147.

-

PubChem. (n.d.). 4'-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyrophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by a Copper/TEMPO System". Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

This guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a phenolic ketone of interest to researchers in drug development and related scientific fields. This document delves into the core principles of its analysis, offering field-proven insights and detailed methodologies.

Introduction: Understanding this compound

This compound, also known as 4'-hydroxy-2-methylpropiophenone, is a chemical compound with the molecular formula C₁₀H₁₂O₂.[1] Its structure, featuring a hydroxylated phenyl ring and a ketone functional group, places it within the broad class of phenolic compounds. The accurate and sensitive detection of such molecules is crucial in various stages of pharmaceutical research, from metabolism studies to quality control. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| Exact Mass | 164.083729621 Da | PubChem[1] |

Foundational Principles of Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)